molecular formula C19H25N3O3S B12901374 N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12901374
M. Wt: 375.5 g/mol
InChI Key: PSYRCEVNTNWHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, a heptylthio group, and an acetimidamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of Quinolin-8-yloxy Intermediate: The synthesis begins with the preparation of the quinolin-8-yloxy intermediate.

    Introduction of Heptylthio Group:

    Formation of Acetimidamide Functionality: The final step involves the formation of the acetimidamide functionality.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] heptylsulfanylformate

InChI

InChI=1S/C19H25N3O3S/c1-2-3-4-5-6-13-26-19(23)25-22-17(20)14-24-16-11-7-9-15-10-8-12-21-18(15)16/h7-12H,2-6,13-14H2,1H3,(H2,20,22)

InChI Key

PSYRCEVNTNWHLA-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCSC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCCCCCCSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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